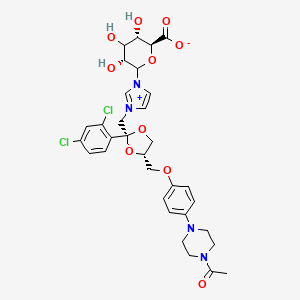
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid is a complex organic compound characterized by its long chain structure with multiple ether linkages and a terminal carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid typically involves the stepwise addition of ethylene oxide units to a suitable initiator, followed by the introduction of a carboxylic acid group at the terminal position. The reaction conditions often require the use of catalysts such as potassium hydroxide or sodium hydroxide to facilitate the polymerization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and high yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Ether derivatives with different substituents.
Scientific Research Applications
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polymers and as a surfactant in various chemical reactions.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceuticals due to its ability to enhance the solubility and stability of active ingredients.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and coatings.
Mechanism of Action
The mechanism by which 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid exerts its effects is largely dependent on its structural properties. The multiple ether linkages provide flexibility and solubility, while the terminal carboxylic acid group allows for interactions with various molecular targets. These interactions can influence pathways related to polymerization, solubilization, and stabilization of other compounds.
Comparison with Similar Compounds
Polyethylene glycol (PEG): Similar in structure but lacks the terminal carboxylic acid group.
Polypropylene glycol (PPG): Similar in structure but with propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): Contains tetrahydrofuran units instead of ethylene oxide.
Uniqueness: 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid is unique due to its specific combination of ether linkages and a terminal carboxylic acid group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring both flexibility and reactivity.
Properties
Molecular Formula |
C36H72O14 |
|---|---|
Molecular Weight |
728.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C36H72O14/c1-2-3-4-5-6-7-8-9-10-11-12-39-13-14-40-15-16-41-17-18-42-19-20-43-21-22-44-23-24-45-25-26-46-27-28-47-29-30-48-31-32-49-33-34-50-35-36(37)38/h2-35H2,1H3,(H,37,38) |
InChI Key |
NAVCJUHHUIIHHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)


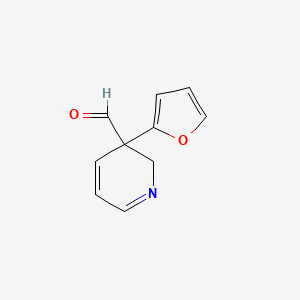
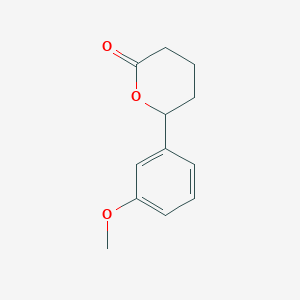


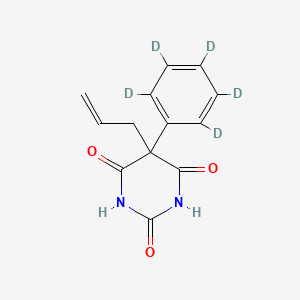
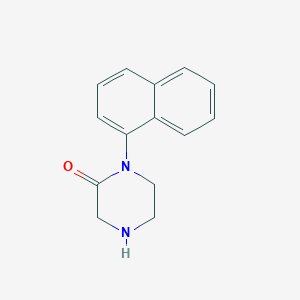

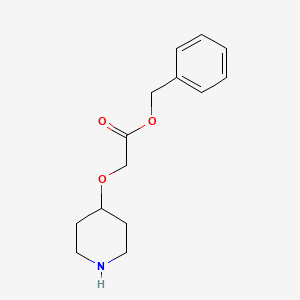
![trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride](/img/structure/B13855640.png)
